molecular formula C14H20N2O2S B250193 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B250193
M. Wt: 280.39 g/mol
InChI Key: XOYOGNNHEHDHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound works by modulating the GABAergic system. It may also have an effect on other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which may be attributed to its effect on the GABAergic system. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ability to modulate the GABAergic system. This makes it a potentially useful tool for studying the effects of this system on various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research involving 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential use in the treatment of anxiety and other related disorders. Additionally, this compound may have potential as a treatment for cancer due to its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has potential applications in various fields of scientific research. Its ability to modulate the GABAergic system and inhibit the growth of cancer cells makes it a potentially useful tool for studying various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.

Synthesis Methods

The synthesis of 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-aminobenzothiophene with 2,2-dimethylpropanoic anhydride in the presence of a catalyst. The reaction is carried out under specific conditions and requires careful monitoring to ensure the purity and yield of the final product.

Scientific Research Applications

2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have several potential research applications. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have an effect on the GABAergic system and may have potential as a treatment for anxiety and other related disorders. Additionally, this compound has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)13(18)16-12-10(11(15)17)8-6-4-5-7-9(8)19-12/h4-7H2,1-3H3,(H2,15,17)(H,16,18)

InChI Key

XOYOGNNHEHDHNM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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